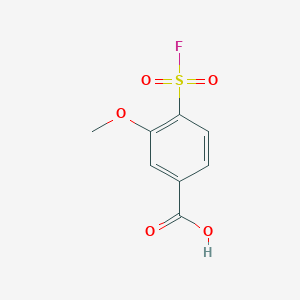

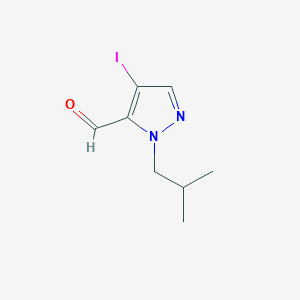

4-(Fluorosulfonyl)-3-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonyl fluorides are a type of compound that have found significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to modify not only reactive serines (resulting in their common use as protease inhibitors), but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .

Synthesis Analysis

Sulfonyl fluorides have been synthesized through various methods. One of the methods involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Another method involves direct fluorosulfonylation with fluorosulfonyl radicals .Molecular Structure Analysis

The molecular structure of sulfonyl fluorides generally consists of a sulfur atom bonded to a fluorine atom and an oxygen atom, forming a sulfonyl group .Chemical Reactions Analysis

Sulfonyl fluorides are highly electrophilic and exhibit stability towards hydrolysis under physiological conditions . They can undergo 1,3-dipolar cycloaddition with nitrile oxides to form 5-fluorosulfonyl isoxazoles, or with azides to form 4-fluorosulfonyl triazoles .Applications De Recherche Scientifique

Polymer Research

A study by Kim, Robertson, and Guiver (2008) focused on the synthesis of a new sulfonated side-chain grafting unit using sulfonated 4-fluorobenzophenone (FBP) for the development of proton exchange membranes. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Synthesis of Pharmaceuticals

Wang Yu (2008) synthesized 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of the antipsychotic drug amisulpride, from 4-amino-2-hydroxybenzoic acid. This process involved several steps, including methylation, ethylation, and oxidation, indicating the compound's role in pharmaceutical synthesis (Wang Yu, 2008).

Protein Engineering

Liu et al. (2021) genetically encoded a novel unnatural amino acid, fluorosulfonyloxybenzoyl-l-lysine, for expansive covalent bonding of proteins via SuFEx Chemistry. This development offers new avenues for protein engineering and biotherapeutic applications (Liu et al., 2021).

Photoluminescence Properties

Gao, Chen, and Chen (2015) investigated the impact of electron-donating substituent groups on the photoluminescence properties of complexes of benzoic acid-functionalized polysulfone with Eu(III) ions. This research suggests the potential use of these compounds in developing new luminescent materials (Gao, Chen, & Chen, 2015).

Flavor Molecule Encapsulation

Hong, Oh, and Choy (2008) successfully intercalated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide (LDH) for controlled release of flavor in foods (Hong, Oh, & Choy, 2008).

Mécanisme D'action

Mode of action

Sulfonyl fluorides act as reactive probes in chemical biology and molecular pharmacology. They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Biochemical pathways

Sulfonyl fluorides are known to modify various amino acid residues, potentially affecting multiple biochemical pathways .

Result of action

Sulfonyl fluorides are known to modify various amino acid residues, which can potentially affect the function of proteins and enzymes .

Orientations Futures

The advent of sulfur (VI)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond . Sulfonyl fluorides have emerged as the workhorse functional group, with diverse applications being reported . This suggests that sulfonyl fluorides will find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Propriétés

IUPAC Name |

4-fluorosulfonyl-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGFERAHRYVWRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Fluorosulfonyl)-3-methoxybenzoic acid | |

CAS RN |

935534-26-2 |

Source

|

| Record name | 4-(fluorosulfonyl)-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946137.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)

![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)

![4-{4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl}morpholine](/img/structure/B2946149.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)

![N-benzyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2946151.png)

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)

![7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2946159.png)